

Toxicological Profile of Geranyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: *Geranyl propionate*

Cat. No.: *B1618796*

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Abstract

This technical guide provides a comprehensive overview of the toxicological profile of **geranyl propionate**, a fragrance ingredient and flavoring agent. The assessment is based on available empirical data for **geranyl propionate** and read-across data from structurally similar molecules, primarily geranyl acetate and neryl acetate. This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive and developmental toxicity. Detailed methodologies for representative toxicological assays are provided, and metabolic pathways are illustrated. All quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the safety assessment and development of products containing **geranyl propionate**.

Introduction

Geranyl propionate ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is an organic ester with a characteristic fruity, floral odor. It is utilized in the fragrance and flavor industries and can be found in a variety of consumer products, including cosmetics, personal care items, and food products. A thorough understanding of its toxicological profile is essential for ensuring its safe use. This document synthesizes the available toxicological data, relying on a weight-of-

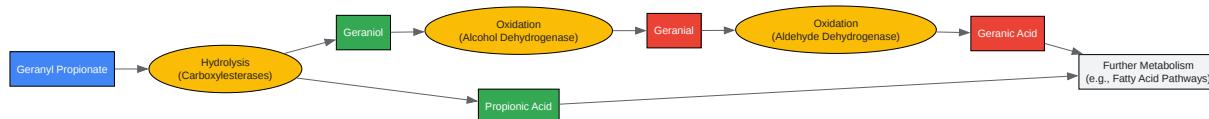
evidence approach that includes data on **geranyl propionate** and its close structural analogs, geranyl acetate and neryl acetate.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	105-90-8	[1]
Molecular Formula	C13H22O2	[1]
Molecular Weight	210.31 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, rose-like	[1]
Boiling Point	252 °C at 738 mmHg	[2]
Density	0.899 g/mL at 25 °C	[2]
Flash Point	>230 °F (>110 °C)	[1]
Water Solubility	2.22 mg/L at 25°C	[1]

Metabolism and Pharmacokinetics

Geranyl propionate is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases, to yield geraniol and propionic acid.^[3] Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Geraniol is oxidized to geranial and subsequently to geranic acid, which can then enter fatty acid metabolism. Propionic acid is a short-chain fatty acid that is a common intermediate in the metabolism of amino acids and fatty acids.



[Click to download full resolution via product page](#)**Caption:** Proposed metabolic pathway of **geranyl propionate**.

Toxicological Endpoints

Acute Toxicity

Geranyl propionate exhibits low acute toxicity via both oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[4][5][6]
LD50	Rabbit	Dermal	> 5000 mg/kg	[4][5]

A representative acute oral toxicity study is conducted following the OECD 420 Guideline (Fixed Dose Procedure).[7][8][9]

- Test System: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar strain), typically 8-12 weeks old.
- Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle.
- Diet: Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
- Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is typically 1-2 mL/100 g body weight.
- Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, 2000, and, if necessary, 5000 mg/kg. The starting dose is selected based on available information.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin and Eye Irritation

Geranyl propionate is not considered to be a skin irritant.[\[10\]](#) At a concentration of 4% in petrolatum, it was not irritating in a human patch test.[\[10\]](#)

A typical acute dermal irritation study is performed according to OECD Guideline 404.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

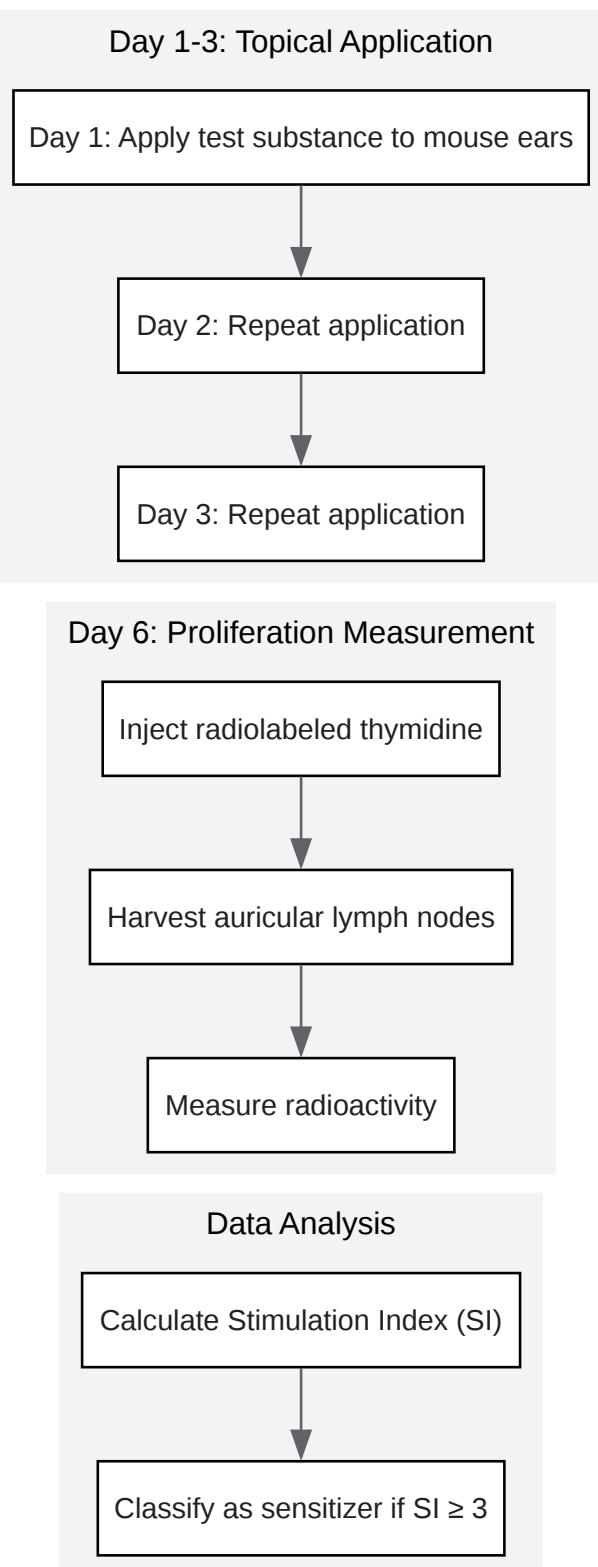
- Test System: Healthy young adult albino rabbits.
- Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure period is 4 hours.
- Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any effects is assessed for up to 14 days.

Skin Sensitization

Geranyl propionate is considered a skin sensitizer. The No Expected Sensitization Induction Level (NESIL) has been determined to be 5000 µg/cm².

The skin sensitization potential is typically assessed using the murine Local Lymph Node Assay (LLNA) as described in OECD Guideline 429.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Test System: Female mice of an appropriate strain (e.g., CBA/Ca or CBA/J).
- Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.
- Endpoint: On day 6, a radiolabeled thymidine or an alternative method is used to measure lymphocyte proliferation in the draining auricular lymph nodes.
- Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .



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Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity

Based on available data, including read-across from geranyl acetate, **geranyl propionate** is not expected to be genotoxic. Geranyl acetate has tested negative in both in vitro and in vivo genotoxicity assays.[10]

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. [16][17][18][19][20]

- Test System: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of *Escherichia coli* (e.g., WP2 uvrA).
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

No specific repeated dose toxicity studies on **geranyl propionate** were identified. However, data from a read-across analog, geranyl acetate, indicate a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.

A representative 28-day repeated dose oral toxicity study is conducted according to OECD Guideline 407.[21][22][23]

- Test System: Rodents, typically rats.
- Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical chemistry at the end of the study.

- Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of selected organs is conducted.

Reproductive and Developmental Toxicity

There are no reproductive toxicity data available for **geranyl propionate**. A read-across to neryl acetate, which has been tested in a study compliant with OECD Guideline 422, provides a developmental toxicity NOAEL of 440 mg/kg/day.

This screening study provides information on both repeated dose toxicity and potential effects on reproduction and development.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Test System: Rats.
- Procedure: The test substance is administered to male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and histopathology of reproductive organs.
 - Offspring: Viability, clinical signs, body weight, and external abnormalities.

Carcinogenicity

No long-term carcinogenicity studies on **geranyl propionate** have been conducted.[\[10\]](#) However, based on the lack of genotoxic potential and the results of a 2-year bioassay on the read-across substance geranyl acetate, which was not carcinogenic in rats and mice, **geranyl propionate** is not expected to be carcinogenic.[\[10\]](#)[\[29\]](#)

Conclusion

Geranyl propionate has a well-defined toxicological profile, characterized by low acute toxicity and no significant skin irritation. It is considered a skin sensitizer. The available data, supported by read-across from structurally similar compounds, indicate that **geranyl propionate** is not genotoxic, is not expected to be a reproductive or developmental toxicant at relevant exposure

levels, and is not carcinogenic. Its rapid metabolism to endogenous substances further supports its safety in its intended uses as a fragrance and flavoring ingredient.

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